![molecular formula C16H13NO3 B3083315 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid CAS No. 1141057-92-2](/img/structure/B3083315.png)

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid

Descripción general

Descripción

3-Aminobenzoic acid, also known as meta-aminobenzoic acid or MABA, is an organic compound with the molecular formula H2NC6H4CO2H . It is a white solid, although commercial samples are often colored . It is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .

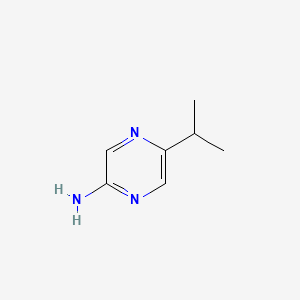

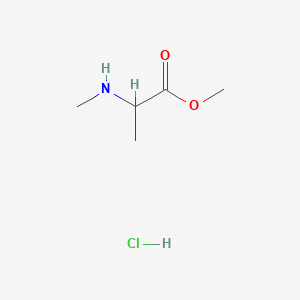

Molecular Structure Analysis

The molecular structure of aminobenzoic acids consists of a benzene ring substituted with an amino group and a carboxylic acid .Chemical Reactions Analysis

Aminobenzoic acid derivatives can exhibit various biological activities, suggesting potential as therapeutic agents . The simple chemical modification of non-toxic PABA can result in the constitution of antibacterial activity .Physical and Chemical Properties Analysis

3-Aminobenzoic acid has a molar mass of 137.14 and appears as a white solid . It has a melting point of 178-180 °C and a density of 1.51 g/cm³ .Aplicaciones Científicas De Investigación

Antiproliferative Activity and Mechanism of Action

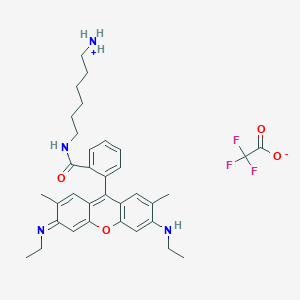

A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, closely related to the queried compound, have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer types. The study revealed that these compounds act as antitubulin agents, indicating a potential application in cancer therapy. Their effects on tubulin polymerization and cell cycle distribution suggest a mechanism through which these compounds inhibit cancer cell growth (Raffa et al., 2011).

Biosynthesis of Benzoic Acid

Research into the biosynthesis of benzoic acid in plants and bacteria has identified pathways that mirror fatty acid β-oxidation. This understanding could have implications for the production of natural products and the development of new biochemical pathways for synthetic biology applications. The study provides insight into the conversion of L-phenylalanine to benzoic acid, which serves as a fundamental building block for numerous natural products (Hertweck et al., 2001).

Anticancer Agents

1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles have been synthesized and investigated for their ability to inhibit the growth of cancer cell lines. One of the compounds in this series showed good antitumor activity across nine tumor subpanels, demonstrating the therapeutic potential of these derivatives in cancer treatment. The interaction of these compounds with transport proteins like human serum albumin (HSA) suggests a mechanism of action that could be further explored for targeted cancer therapy (Kalalbandi & Seetharamappa, 2015).

Microbial Biosynthesis

A study on the microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli demonstrated the potential for engineering biosynthetic pathways for the production of important building block molecules from simple substrates like glucose. The establishment of a microbial biosynthetic system for de novo production of 3-amino-benzoic acid highlights the versatility of synthetic biology in producing valuable compounds (Zhang & Stephanopoulos, 2016).

Safety and Hazards

While specific safety data for “3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid” is not available, it’s important to handle similar compounds with care. For instance, benzoic acid can cause skin irritation and serious eye damage . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Direcciones Futuras

Further investigation is needed to evaluate the safety and efficacy of aminobenzoic acid derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds . The development of novel molecules with potential medical applications is a promising area of research .

Mecanismo De Acción

Target of Action

The primary target of 3-cinnamamidobenzoic acid is the enzyme benzoate 4-hydroxylase (CYP53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi . Because this enzyme is unique to fungi, it is a promising drug target in fungal pathogens .

Mode of Action

3-cinnamamidobenzoic acid interacts with the active site of the CYP53A15 enzyme, a variant of CYP53 found in the fungus Cochliobolus lunatus . This interaction inhibits the enzymatic activity of CYP53A15 . The inhibition of this enzyme disrupts the normal metabolic processes of the fungi, leading to their death .

Biochemical Pathways

The inhibition of CYP53A15 affects the metabolic pathway of aromatic compounds in fungi . The downstream effects of this disruption can lead to the death of the fungi .

Result of Action

The result of 3-cinnamamidobenzoic acid’s action is the death of the fungi. By inhibiting the CYP53A15 enzyme, the compound disrupts the normal metabolic processes of the fungi, leading to their death .

Propiedades

IUPAC Name |

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-11H,(H,17,18)(H,19,20)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDHSPJJPLZJMX-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3083273.png)

![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)

![3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate](/img/structure/B3083349.png)